molecular formula C20H19N3S B5854322 N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea

N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea

Cat. No. B5854322
M. Wt: 333.5 g/mol
InChI Key: VUUBJAKPCRJJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea, also known as BPPT, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities such as antitumor, antiviral, and antimicrobial effects. BPPT has been shown to have promising results in scientific research, and

Mechanism of Action

The mechanism of action of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea is not fully understood, but it has been suggested that it acts by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has also been found to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In vivo studies have shown that N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has antitumor effects in animal models of breast cancer and prostate cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has also been found to have promising results in scientific research, particularly in the area of cancer therapy. However, one limitation of using N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in humans.

Future Directions

There are several future directions for the study of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to test the safety and efficacy of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in animal models and eventually in human clinical trials. Additionally, N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea could be used as a lead compound for the development of new drugs with improved therapeutic properties.

Synthesis Methods

N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea can be synthesized using a simple method that involves the reaction of benzyl isothiocyanate, phenyl isothiocyanate, and 4-picolylamine in the presence of a base such as potassium carbonate. The reaction yields N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea as a white solid with a high yield. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as antitumor, antiviral, and antimicrobial effects. In scientific research, N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been tested for its ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to have antiviral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

1-benzyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1-14H,15-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUBJAKPCRJJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=NC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea

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